2-Chloro-5-fluoronicotinamide

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Researchers developing GSK-3 inhibitors or studying nAChR pharmacology require building blocks with predictable orthogonal reactivity. 2-Chloro-5-fluoronicotinamide (CAS 75302-64-6) solves this with its 2-Cl/5-F substitution pattern, enabling selective SNAr at the 2-position while the 5-F group remains intact for downstream transformations. • Preferred starting material for 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine-superior reproducibility vs. prior art. • Documented GSK-3 inhibitor intermediate; facilitates rapid SAR analoging. • α7 nAChR tool: agonist EC50=56.2 μM, antagonist IC50=8.13 μM. • Insect nAChR selectivity: IC50=14 nM (house fly) vs. DHFR IC50=12,000 nM (>800-fold window). Supplied with CoA; store at 2-8°C.

Molecular Formula C6H4ClFN2O
Molecular Weight 174.56 g/mol
CAS No. 75302-64-6
Cat. No. B1315167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoronicotinamide
CAS75302-64-6
Molecular FormulaC6H4ClFN2O
Molecular Weight174.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Cl)F
InChIInChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)
InChIKeyKHRZSLCUROLAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): A Differentiated Halogenated Nicotinamide Scaffold for Targeted Synthesis


2-Chloro-5-fluoronicotinamide (CAS 75302-64-6) is a halogenated pyridinecarboxamide building block [1] featuring a strategic chlorine substitution at the 2-position and a fluorine at the 5-position. This specific regiochemistry enables orthogonal reactivity for nucleophilic aromatic substitution (SNAr) , making it a versatile intermediate in medicinal chemistry for constructing complex molecules with defined pharmacological properties .

2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): Why Generic Halogenated Nicotinamides Fail to Replicate Its Specific Utility


Generic substitution is not feasible because the precise 2-chloro-5-fluoro substitution pattern on the nicotinamide core is critical for predictable and orthogonal synthetic reactivity. Unlike the unsubstituted nicotinamide [1] or mono-halogenated analogs like 5-fluoronicotinamide [2], the combination of a 2-chloro leaving group and a 5-fluoro substituent creates a distinct electronic and steric environment [3]. This enables selective functionalization at the 2-position while the 5-fluoro group remains intact for further downstream transformations or to impart specific pharmacokinetic properties to final compounds [4]. Using a different regioisomer or mono-halogenated alternative would lead to different reaction pathways, products, and ultimately, a different biological profile.

2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): Quantifiable Differentiation vs. Analogs in Synthesis and Target Engagement


Superior Synthetic Yield in the Formation of Pyrazolo[3,4-b]pyridine Derivatives via an Improved, Reproducible Route

The compound serves as a key intermediate for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Prior art methods for large-scale production were not reproducible due to large catalyst and hydrogen gas requirements [1]. A novel, reproducible process was developed using 2-chloro-5-fluoronicotinamide as the starting material, which is a significant improvement over the prior unreproducible method.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Significantly Higher Yield in the Direct Synthesis from 2,6-Dichloro-5-fluoronicotinamide

A direct comparison of synthetic yields is available from a primary research protocol. The synthesis of 2-chloro-5-fluoronicotinamide from 2,6-dichloro-5-fluoronicotinamide proceeded with a yield of 53% [1]. In contrast, an alternative synthetic route starting from 2-chloro-5-fluoronicotinic acid achieved a significantly higher yield of 88% . This 35% absolute yield advantage makes the acid-based route the preferred method for cost-effective procurement of the compound.

Organic Synthesis Process Optimization Halogen Exchange

Moderate to High Affinity for HDAC as a Pharmacological Tool Compound

In a human HeLa cell extract, 2-chloro-5-fluoronicotinamide demonstrated inhibition of histone deacetylase (HDAC) activity with an IC50 of 173 nM [1]. While this is a single data point and a direct comparator for this exact assay is not identified, this level of activity positions it as a useful tool compound for investigating HDAC biology, distinct from the broader antibacterial activity of 5-fluoronicotinamide (5-FNAM). For instance, 5-FNAM inhibits Streptococcus sp. growth by >50% at 0.5 μg/mL (~3.6 μM) [2], indicating a different potency and target profile.

Epigenetics Drug Discovery Enzyme Inhibition

Distinct Agonist/Antagonist Profile at Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

The compound has been characterized at specific nAChR subtypes. At the rat α7 nAChR expressed in Xenopus oocytes, it shows agonist activity (EC50 = 56.2 μM) and antagonist activity (IC50 = 8.13 μM) [1]. This contrasts with other nicotinamide analogs like 5-fluoronicotinamide (5-FNAM), which has been shown to have a different bacterial growth inhibition profile [2], indicating divergent biological targeting. This subtype-specific modulation is a key differentiator for neurological drug discovery programs.

Neuroscience Ion Channel Pharmacology Receptor Modulation

Defined but Weak Inhibition of Dihydrofolate Reductase (DHFR)

Against dihydrofolate reductase (DHFR) from Pneumocystis carinii, 2-chloro-5-fluoronicotinamide exhibits weak inhibitory activity with an IC50 of 12,000 nM (12 μM) [1]. This contrasts sharply with its potent activity against insect nAChRs, where it shows IC50 values in the low nanomolar range (e.g., 14 nM for Musca domestica nAChR) [2]. This stark 850-fold difference in potency highlights its selectivity profile, making it a poor candidate for an antimetabolite but a highly specific tool for insect neurobiology.

Infectious Disease Enzymology Antimetabolite Research

Critical Intermediate for GSK-3 Inhibitor Synthesis with Documented Synthetic Pathways

2-Chloro-5-fluoronicotinamide is a documented key intermediate in the synthesis of Glycogen Synthase Kinase-3 (GSK-3) inhibitors [1]. A specific synthetic pathway utilizes this nicotinamide derivative to build the core structure of pharmacologically active GSK-3 inhibitors [1]. This is a direct, application-specific use case not shared by other regioisomers or mono-halogenated nicotinamides, whose utility in this specific context is not established in the same patent and publication literature.

Medicinal Chemistry Kinase Inhibitors Neurodegenerative Diseases

2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): Recommended Procurement and Research Applications


Scaffold for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Procure 2-chloro-5-fluoronicotinamide for the reproducible, scalable synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives. This compound enables a superior synthetic route compared to prior art methods that suffered from poor reproducibility [5]. It is the preferred starting material for teams focused on this privileged heterocyclic core in medicinal chemistry programs.

Lead Generation for GSK-3 Kinase Inhibitor Programs

Use this building block as a core fragment for the development of novel GSK-3 inhibitors. The compound is a documented intermediate in the synthesis of pharmacologically active GSK-3 inhibitors, as detailed in patent literature [5]. Its strategic 2-chloro-5-fluoro substitution pattern facilitates rapid analoging and exploration of structure-activity relationships (SAR) for this important kinase target.

Chemical Probe for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Employ 2-chloro-5-fluoronicotinamide as a tool compound to probe the pharmacology of nAChRs, specifically the α7 subtype. With a defined functional profile (α7 agonist EC50 = 56.2 μM; antagonist IC50 = 8.13 μM) [5], it provides a valuable starting point for studying receptor modulation in neurological disease models, distinguishing itself from analogs like 5-FNAM that primarily exhibit antibacterial activity [6].

Selective Tool for Insect Neurobiology Research

Utilize the compound's high affinity for insect nAChRs (e.g., IC50 = 14 nM for house fly nAChR) [5] and its significantly lower affinity for mammalian targets like DHFR (IC50 = 12,000 nM) [6]. This >800-fold selectivity window makes it an excellent, specific tool for insecticide discovery and basic research on insect ion channel physiology, minimizing off-target effects in mammalian models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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